Absence of 3-Hydroxy Metal-Chelating Motif Distinguishes Target Compound from 3-Hydroxy-2-methyl-4-oxopyridine-1-acetic acid
The target compound lacks the 3-hydroxy substituent present in 3-hydroxy-2-methyl-4-oxopyridine-1-acetic acid (CAS 60603-99-8). The 3-OH analog adopts a delocalized zwitterionic structure and functions as a bidentate metal chelator, a property confirmed by crystallographic analysis [1]. In contrast, 2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is predicted to have negligible metal-binding capacity at physiological pH due to the absence of the α-hydroxy ketone chelating motif. This is a binary functional difference: the 3-OH compound is suitable for metal-chelation-based applications (e.g., iron chelation therapy), whereas the target compound is appropriate for applications where metal chelation is an undesired off-target effect.
| Evidence Dimension | Metal-chelation capability (presence of 3-hydroxy-4-oxo bidentate motif) |
|---|---|
| Target Compound Data | No 3-OH group; predicted no significant metal chelation |
| Comparator Or Baseline | 3-Hydroxy-2-methyl-4-oxopyridine-1-acetic acid (CAS 60603-99-8): confirmed bidentate metal chelator with delocalized zwitterionic structure |
| Quantified Difference | Binary (chelator vs. non-chelator) |
| Conditions | Crystallographic structure determination; inferred coordination chemistry behavior |
Why This Matters
For procurement decisions where metal-chelation is either required (choose 3-OH analog) or must be avoided (choose target compound), this structural difference provides a clear selection criterion.
- [1] Orvig, C.; Rettig, S. J.; Zhang, Z. H. 1-Carboxymethyl-3-hydroxy-2-methyl-4(1H)-pyridinone (Monoclinic Form-2). Acta Crystallographica Section C 1994, 50, 1511–1514. View Source
